N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24

Description

BenchChem offers high-quality N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N',N',1,1,2,2,3,3-nonadeuterio-N-[1,1,2,2,3,3-hexadeuterio-3-[deuterio-[1,1,2,2,3,3-hexadeuterio-3-(dideuterioamino)propyl]amino]propyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2/hD6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXCZCOUDLENMH-FLFLDQRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N([2H])[2H])C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24: Principles and Applications in Quantitative Mass Spectrometry

Abstract

This technical guide provides an in-depth exploration of N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 (Norspermine-d24), a heavily deuterated polyamine analogue. Designed for researchers, scientists, and professionals in drug development, this document details the physicochemical properties, core applications, and a validated protocol for its use as an internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the rationale behind using a stable isotope-labeled standard, emphasizing how its implementation ensures analytical accuracy, precision, and trustworthiness in complex biological matrices.

Introduction: The Analytical Imperative for Stable Isotope Labeling

N,N'-Bis(3-aminopropyl)-1,3-propanediamine, also known as Norspermine, is a naturally occurring polyamine involved in various cellular processes, including cell growth and proliferation.[1] Its accurate quantification in biological systems is crucial for understanding its role in both normal physiology and pathological states. However, the analysis of polyamines in complex matrices like plasma, urine, or tissue homogenates is fraught with challenges, including ion suppression, extraction variability, and instrument drift.

To overcome these obstacles, the principle of stable isotope dilution is employed, which is the gold standard for quantitative mass spectrometry.[2] This technique involves the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the earliest stage of preparation. N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 serves this exact purpose. As it is chemically identical to the endogenous analyte (Norspermine), it co-elutes chromatographically and experiences the same ionization efficiencies and matrix effects.[3] The mass spectrometer, however, can readily distinguish between the "light" endogenous analyte and the "heavy" deuterated standard due to the mass difference conferred by the 24 deuterium atoms.[2] This allows for precise ratiometric quantification, effectively nullifying variations that occur during sample processing and analysis.

Physicochemical Properties and Characterization

The defining characteristic of N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 is the substitution of 24 protium (¹H) atoms with deuterium (²H) atoms. This high degree of labeling ensures a significant mass shift from the endogenous compound, preventing any isotopic overlap and providing a clean, distinct signal for use as an internal standard.

| Property | N,N'-Bis(3-aminopropyl)-1,3-propanediamine (Norspermine) | N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 (Norspermine-d24) |

| CAS Number | 4605-14-5 | 1219794-67-8 |

| Molecular Formula | C₉H₂₄N₄ | C₉D₂₄N₄ |

| Molecular Weight | 188.31 g/mol | 212.46 g/mol |

| Appearance | Clear, slightly yellow liquid | Not specified, typically similar to unlabeled |

| Boiling Point | 98-103 °C at 1 mmHg | Not specified, expected to be similar to unlabeled |

| Density | 0.92 g/mL at 25 °C | Not specified, expected to be similar to unlabeled |

Data sourced from various chemical suppliers and databases.[1][4]

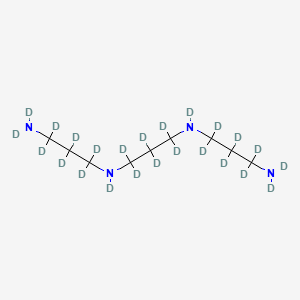

Molecular Structure Diagram

Caption: Molecular structure of N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24.

Core Application: Internal Standard for LC-MS/MS Quantification

The primary and most critical application of Norspermine-d24 is as an internal standard (IS) for the accurate quantification of endogenous Norspermine and other related polyamines in biological samples. The workflow is robust and follows the principles of stable isotope dilution mass spectrometry.

Workflow Overview

Caption: Standard workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Quantification of Norspermine in Human Plasma

This protocol is a representative method adapted from established procedures for polyamine analysis and should be optimized for specific instrumentation and matrices.[5][6]

Materials and Reagents

-

N,N'-Bis(3-aminopropyl)-1,3-propanediamine (Norspermine) standard (Sigma-Aldrich or equivalent)

-

N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 (Toronto Research Chemicals, AlsaChim, or equivalent)

-

LC-MS Grade Acetonitrile, Methanol, and Water

-

Formic Acid (Optima™ LC/MS Grade)

-

Isobutyl Chloroformate (derivatizing agent)

-

Sodium Bicarbonate

-

Human Plasma (or other biological matrix)

Preparation of Standards and Solutions

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Norspermine and Norspermine-d24 in LC-MS grade methanol.

-

Working Calibration Standards: Serially dilute the Norspermine primary stock with 50:50 Methanol:Water to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Norspermine-d24 primary stock with methanol. The optimal concentration should be determined during method development but is typically in the mid-range of the calibration curve.

Sample Preparation and Derivatization

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, calibration standard, or quality control (QC) sample.

-

Internal Standard Spiking: Add 10 µL of the 100 ng/mL IS working solution to every tube (except for blank matrix samples used to check for interferences). Vortex briefly.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Derivatization:

-

Add 20 µL of 1 M sodium bicarbonate (pH 9.0).

-

Add 10 µL of isobutyl chloroformate.

-

Vortex immediately for 30 seconds and incubate at 37°C for 15 minutes.[7]

-

-

Extraction: Add 200 µL of ethyl acetate, vortex for 1 minute, and centrifuge for 5 minutes.

-

Final Preparation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). Transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

| Parameter | Recommended Setting |

| LC System | UPLC/UHPLC System (e.g., Waters Acquity, Agilent 1290) |

| Column | Reversed-Phase C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |

Predicted Mass Transitions (SRM/MRM)

Note: These transitions are predicted based on the known fragmentation of polyamines. The protonated molecule [M+H]⁺ is selected in the first quadrupole (Q1) and fragmented in the collision cell. Specific product ions are then selected in the third quadrupole (Q3). Optimal collision energies must be determined empirically.

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |

| Norspermine (Analyte) | m/z 189.2 | m/z 112.1, m/z 84.1 |

| Norspermine-d24 (IS) | m/z 213.4 | m/z 126.2, m/z 94.2 |

Trustworthiness and Self-Validation

The protocol described is inherently self-validating due to the use of a stable isotope-labeled internal standard.

-

Correction for Extraction Loss: Any analyte lost during protein precipitation, liquid-liquid extraction, or transfer steps will be mirrored by a proportional loss of the IS. The final Analyte/IS ratio remains constant, ensuring accuracy.

-

Mitigation of Matrix Effects: If co-eluting compounds from the biological matrix suppress or enhance the ionization of the analyte, they will have the same effect on the co-eluting IS. The ratio, and thus the final calculated concentration, remains unaffected.[3]

-

Instrumental Variability: Fluctuations in spray stability or detector sensitivity from one injection to the next are normalized because both analyte and IS signals are affected simultaneously.

By analyzing Quality Control (QC) samples at low, medium, and high concentrations alongside the unknown samples, the method's performance (accuracy and precision) can be continuously monitored, ensuring the trustworthiness of the generated data.

Conclusion

N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 is an indispensable tool for researchers requiring high-fidelity quantification of norspermine in complex biological samples. Its use within a stable isotope dilution LC-MS/MS workflow provides a robust, accurate, and reliable analytical system. By correcting for inevitable variations in sample preparation and instrument performance, it allows for the generation of trustworthy data essential for advancing our understanding of polyamine metabolism in health and disease, and for the development of novel therapeutics.

References

-

Ataman Kimya. (n.d.). N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Tabor, C. W., Tabor, H., & Rosenthal, S. M. (1964). A Hybrid Biosynthetic-Catabolic Pathway for Norspermidine Production. PMC. Retrieved from [Link]

-

Sheldon, R. T., et al. (2025). Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. Methods in Enzymology, 715, 437-458. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

-

Rico, J. E., et al. (2022). Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS. PMC. Retrieved from [Link]

-

Mondin, A., et al. (2013). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. PubMed. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Propanediamine, N,N'-bis(3-aminopropyl)-. Retrieved from [Link]

-

Schopfer, L. M., et al. (2024). Mass Spectrometry of Putrescine, Spermidine, and Spermine Covalently Attached to Francisella tularensis Universal Stress Protein and Bovine Albumin. PMC. Retrieved from [Link]

-

Krasinska, K. M., et al. (n.d.). Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Stanford University Mass Spectrometry. Retrieved from [https://mass-spec.stanford.edu/sites/g/files/sbiybj2 Mass Spectrometry801/files/media/file/asms2015_krasinska_polyamine_final_poster.pdf]([Link] Mass Spectrometry801/files/media/file/asms2015_krasinska_polyamine_final_poster.pdf)

-

Mondin, A., et al. (2014). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. ResearchGate. Retrieved from [Link]

-

Smith, R. G., & Daves, G. D. (1977). Gas chromatography mass spectrometry analysis of polyamines using deuterated analogs as internal standards. Sci-Hub. Retrieved from [Link]

-

Pessel, D., et al. (2018). Liquid chromatography-tandem mass spectrometry method for the analysis of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a biocidal disinfectant, in dairy products. PubMed. Retrieved from [Link]

Sources

- 1. Detection and Correction of Interference in SRM Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. N,N'-BIS(3-AMINOPROPYL)-1,3-PROPANEDIAMINE | 4605-14-5 [chemicalbook.com]

- 5. 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl- [webbook.nist.gov]

- 6. 1,3-Propanediamine, N,N'-bis(3-aminopropyl)- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

Introduction: The Critical Role of Isotopic Standards in Polyamine Research

An In-Depth Technical Guide to N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24: Properties, Synthesis, and Application in Quantitative Mass Spectrometry

Polyamines are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation. Their metabolism is often dysregulated in various pathological states, most notably in cancer, making them critical targets for diagnostic and therapeutic research. The accurate quantification of these molecules in complex biological matrices is paramount but fraught with challenges due to their polar nature and the presence of interfering substances.

This technical guide provides an in-depth exploration of N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 (also known as d24-Norspermine), a deuterated analogue of the naturally occurring polyamine. As a stable isotope-labeled internal standard, this compound is indispensable for modern analytical workflows, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). We will delve into its core chemical properties, provide expert insight into its chemical synthesis, and detail a robust protocol for its application in quantitative bioanalysis, offering researchers and drug development professionals a comprehensive resource to leverage this powerful analytical tool.

Part 1: Core Chemical and Physical Properties

The defining characteristic of N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 is the substitution of all 24 non-exchangeable hydrogen atoms with deuterium. This isotopic enrichment is the foundation of its utility as an internal standard, as it renders the molecule chemically identical to its endogenous counterpart in terms of chromatographic behavior and ionization efficiency, yet clearly distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

Physicochemical Data Summary

The following table summarizes the key properties of both the unlabeled (light) and deuterated (heavy) forms of the compound. While many physical properties are nearly identical, the critical difference lies in the molecular weight.

| Property | N,N'-Bis(3-aminopropyl)-1,3-propanediamine | N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 | Causality of Difference |

| Synonyms | Norspermine, 3,3,3-Tetramine | d24-Norspermine | Isotopic Labeling |

| CAS Number | 4605-14-5[1][2] | 1219794-67-8 | Isotopic Labeling |

| Molecular Formula | C₉H₂₄N₄[3] | C₉D₂₄N₄ | Substitution of Protium with Deuterium |

| Molecular Weight | 188.31 g/mol [2][3] | 212.46 g/mol (Calculated) | Mass difference between D and H |

| Appearance | Clear, slightly yellow liquid[3] | Clear, slightly yellow liquid | Isotopic substitution has negligible effect on visible properties |

| Boiling Point | 98-103 °C @ 1 mmHg[2] | ~98-103 °C @ 1 mmHg (Expected) | Minor differences due to vibrational energy changes |

| Density | 0.92 g/mL @ 25 °C[2] | ~0.99 g/mL @ 25 °C (Expected) | Increased mass per unit volume |

| Refractive Index | n20/D 1.491[2] | ~1.491 (Expected) | Negligible effect on light refraction |

| SMILES String | NCCCNCCCNCCCN[2] | NCCCNCCCNCCCN (structure is identical) | Isotopic information not in SMILES |

| InChI Key | ZAXCZCOUDLENMH-UHFFFAOYSA-N[1][2] | ZAXCZCOUDLENMH-FLFLDQRHSA-N | InChI key reflects isotopic layer |

Part 2: Synthesis and Characterization

The synthesis of heavily deuterated compounds requires a strategic approach to introduce deuterium atoms efficiently and with high isotopic purity. While numerous methods exist for synthesizing polyamines[4], a common and effective strategy for producing the d24 analogue involves the reduction of corresponding dinitrile precursors using a deuterium source.

Plausible Synthetic Pathway

The following diagram outlines a logical and field-proven approach for the synthesis of N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24. The causality behind this choice is the commercial availability of deuterated starting materials and the high efficiency of nitrile reduction.

Sources

- 1. N,N'-Bis(3-aminopropyl)-1,3-propanediamine, 94% 5 g | Buy Online | Thermo Scientific | Fisher Scientific [fishersci.pt]

- 2. N,N′-双(3-氨丙基)-1,3-丙二胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. N,N'-BIS(3-AMINOPROPYL)-1,3-PROPANEDIAMINE | 4605-14-5 [chemicalbook.com]

- 4. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24

This is a comprehensive technical guide for N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 , a highly specialized deuterated polyamine used primarily as an internal standard in quantitative mass spectrometry and structural biology.

Advanced Isotopic Labeling for Polyamine Analysis

Executive Summary

N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 (CAS: 1219794-67-8 for the labeled variant) is the perdeuterated isotopologue of the linear polyamine N,N'-bis(3-aminopropyl)-1,3-propanediamine.[1][2] Often referred to in shorthand as the 3-3-3 polyamine isomer, it is structurally distinct from Spermine (3-4-3).

This compound serves as a critical Internal Standard (IS) in the LC-MS/MS quantification of biogenic polyamines. Its "d24" designation implies the substitution of all 24 hydrogen atoms (both carbon-bound and nitrogen-bound) with deuterium (

Target Audience: Analytical Chemists, Metabolic Profiling Researchers, and Structural Biologists.

Chemical Identity & Structural Analysis[3][4]

Nomenclature & Isomer Distinction

It is vital to distinguish this molecule from its biological isomer, Spermine. While both share the formula

| Feature | N,N'-Bis(3-aminopropyl)-1,3-propanediamine | Spermine (Isomer) |

| Topology | 3 - 3 - 3 (Propyl - Propyl - Propyl) | 3 - 4 - 3 (Propyl - Butyl - Propyl) |

| IUPAC | 4,8-Diazaundecane-1,11-diamine | N,N'-Bis(3-aminopropyl)butane-1,4-diamine |

| Carbon Count | 9 Carbons | 10 Carbons |

| H Count (Unlabeled) | 24 Hydrogens ( | 26 Hydrogens ( |

| d24 Status | Perdeuterated (All C-H and N-H replaced) | Partial labeling (typically d20 or d24 C-bound) |

Isotopic Configuration

The "d24" nomenclature indicates a fully substituted structure:

Formula:

Note on Exchangeability: While the molecule is synthesized as d24, the 6 deuterium atoms attached to nitrogen (N-D) are labile . In protic solvents (water, methanol) or acidic mobile phases, these will rapidly exchange with solvent protons (

Synthesis & Manufacturing Logic

The synthesis of high-purity perdeuterated polyamines requires a convergent approach to prevent isotopic dilution. The most robust pathway involves the Michael addition of deuterated acrylonitrile to a deuterated diamine core, followed by reduction.

Synthetic Pathway (DOT Diagram)

Figure 1: Convergent synthesis of the 3-3-3 d24 skeleton. Note that LiAlD4 is required to maintain deuterium integrity at the reduction sites.

Key Experimental Considerations

-

Michael Addition: The reaction of 1,3-diaminopropane-d10 with acrylonitrile-d3 is exothermic. Temperature control (<10°C) is critical to prevent polymerization of the acrylonitrile, which would lower yield and isotopic purity.

-

Reduction: Using

instead of -

Purification: The final product is a polybasic amine. Purification is best achieved via vacuum distillation or conversion to the tetrahydrochloride salt (

) for crystallization.

Analytical Applications: LC-MS/MS Protocol

The primary utility of N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 is as an Internal Standard (IS) for quantifying polyamines in biological matrices (plasma, urine, tissue).

Why d24? (The "Blank Space" Principle)

In metabolomics, "crosstalk" occurs when the isotope envelope of a high-concentration analyte overlaps with the internal standard.

-

Standard IS (d4 or d8): Risk of overlap with naturally occurring

isotopes of high-abundance polyamines. -

d24 IS: The +24 Da shift moves the standard completely out of the interference window, ensuring absolute quantification accuracy even in complex matrices.

Sample Preparation Workflow

| Step | Action | Rationale |

| 1. Aliquot | 50 µL Plasma + 10 µL IS (d24) | Spike IS before any extraction to correct for recovery losses. |

| 2. Protein Ppt | Add 200 µL 0.1% Formic Acid in ACN | Precipitates proteins; acidic pH stabilizes polyamines. |

| 3. Derivatization | Add Dansyl Chloride or Benzoyl Chloride | Polyamines are too polar for standard C18 retention. Derivatization adds hydrophobicity. |

| 4. Incubation | 60°C for 20 mins | Ensures complete labeling of secondary amines. |

| 5. Quench | Add Ammonium Hydroxide | Consumes excess derivatizing agent to prevent column fouling. |

LC-MS/MS Detection Logic

Figure 2: MRM transition logic. Note: The precursor mass in LC-MS (acidic) will reflect the d18 species if N-D exchange occurs, or d24 if aprotic.

Handling & Storage Protocols

Polyamines are notoriously difficult to handle due to their hygroscopic nature and reactivity with atmospheric

-

Storage: Store neat material at -20°C under Argon or Nitrogen.

-

Reconstitution:

-

Dissolve in 0.1 M HCl rather than pure water.

-

Reasoning: Protonation of the amine groups (

) prevents oxidation and adsorption to glass surfaces.

-

-

Glassware: Use silanized glass or high-quality polypropylene. Polyamines stick avidly to untreated glass, causing non-linear calibration curves at low concentrations.

References

-

National Institute of Standards and Technology (NIST). Spermine and Related Polyamines - Mass Spectra and Chemistry. NIST Chemistry WebBook, SRD 69. [Link]

-

Qmx Laboratories. N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 Product Specification.[Link]

-

Häkkinen, M. R., et al. (2008). Analysis of free, mono- and diacetylated polyamines from human urine by LC-MS/MS. Journal of Chromatography B. [Link]

-

PubChem. Compound Summary: N,N'-Bis(3-aminopropyl)-1,3-propanediamine (Unlabeled). National Library of Medicine. [Link]

Sources

Foreword: From Correlative Observation to Quantitative Flux

An In-depth Technical Guide to the Application of Deuterated Spermine (Spermine-d24) in Metabolic Research

For decades, the study of polyamines—putrescine, spermidine, and spermine—has revealed their profound involvement in fundamental cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of their metabolism is a hallmark of numerous pathologies, most notably cancer, making the enzymes within these pathways attractive therapeutic targets.[4] Historically, research has often relied on measuring static polyamine concentrations, providing a snapshot of their levels under specific conditions. While informative, this approach reveals little about the dynamic activity—the flux—of the metabolic network.[5]

To truly understand the causality behind altered polyamine pools, we must move beyond static measurements and quantify the rates of synthesis, catabolism, and interconversion. This is the domain of metabolic flux analysis (MFA), a powerful technique that uses stable isotope-labeled tracers to map the flow of metabolites through a network.[5][6] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the use of deuterated spermine (specifically, a heavily labeled variant like spermine-d24) as a sophisticated tool to dissect polyamine metabolism with high precision. We will explore the core principles, detailed methodologies, and data interpretation strategies essential for researchers, scientists, and drug development professionals seeking to leverage this technology.

The Dynamic World of Polyamine Metabolism

The homeostasis of polyamines is maintained through a tightly regulated network of biosynthesis, catabolism, and transport.[2][7] Understanding this network is critical to designing and interpreting tracer experiments.

1.1. Biosynthesis Pathway The synthesis of polyamines begins with the amino acid ornithine, which is converted to putrescine by ornithine decarboxylase (ODC), the rate-limiting enzyme in the pathway.[4][8] Subsequently, spermidine synthase (SRM) and spermine synthase (SMS) catalyze the sequential addition of aminopropyl groups, derived from S-adenosyl-L-methionine (SAM), to create spermidine and finally spermine.[4]

1.2. Catabolism and Interconversion The catabolic pathway allows for the retro-conversion of polyamines. Spermine can be directly oxidized back to spermidine by spermine oxidase (SMOX), producing hydrogen peroxide and the toxic aldehyde, acrolein.[1] Alternatively, both spermine and spermidine can be acetylated by spermidine/spermine N¹-acetyltransferase (SAT1), the rate-limiting enzyme in polyamine catabolism.[1][4] These acetylated forms are then oxidized by N¹-acetylpolyamine oxidase (PAOX) to yield spermidine and putrescine, respectively.[4] This interconversion pathway is crucial for regulating intracellular polyamine pools.

The Power of Stable Isotope Tracing

The core principle of metabolic flux analysis is to introduce a non-native, stable isotope-labeled version of a metabolite (a "tracer") into a biological system and monitor its incorporation into downstream products over time.[5][9] Unlike radioactive isotopes, stable isotopes like deuterium (²H) are non-radioactive and safe for routine laboratory use.

The key advantage of this approach is that it provides a direct measure of pathway activity. An increased concentration of a metabolite could be due to increased synthesis or decreased degradation; a tracer experiment can distinguish between these possibilities.[5] By feeding cells spermine-d24, we can directly quantify:

-

Uptake: The rate at which cells import exogenous spermine.

-

Catabolism/Retro-conversion: The rate at which the labeled spermine is converted back into labeled spermidine and putrescine.

-

Metabolic Fate: The incorporation of the deuterium label into other connected metabolic pathways.

Analytical Cornerstone: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The accurate quantification of deuterated and non-deuterated polyamines requires a highly sensitive and specific analytical technique. LC-MS/MS is the gold standard for this application.[10][11][12] The method separates the polyamines chromatographically before detecting and quantifying them based on their unique mass-to-charge ratios.

3.1. Why LC-MS/MS is Essential Polyamines are challenging to analyze due to their high polarity and the fact that they often lack a strong chromophore for UV detection.[13] LC-MS/MS overcomes these challenges by:

-

Specificity: Using Selected Reaction Monitoring (SRM), the mass spectrometer is set to detect a specific precursor ion (the intact molecule) and its unique fragment ions, minimizing interference from complex biological matrices.[14]

-

Sensitivity: The technique can achieve lower limits of quantification (LLoQ) in the low ng/mL to pg/mL range, which is necessary to detect endogenous polyamine levels.[10]

-

Isotopologue Resolution: It can easily distinguish between the endogenous (light) spermine and the deuterated (heavy) spermine-d24 based on their mass difference, allowing for simultaneous quantification of both forms.

3.2. Quantitative Data for Method Development Developing a robust LC-MS/MS method requires optimizing the SRM transitions for each analyte. The table below provides typical parameters for spermine and its heavily deuterated internal standard, which serves as a proxy for spermine-d24.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Spermine | 203.2 | 129.1 | Primary quantifying transition. |

| 84.1 | Confirming transition. | ||

| 112.1 | Additional confirming transition. | ||

| Spermine-d20 (IS) | 223.3 | 143.2 | Primary quantifying transition for the labeled standard. |

| 94.2 | Confirming transition for the labeled standard. | ||

| 126.2 | Additional confirming transition for the labeled standard. | ||

| Data adapted from Krasinska et al., Stanford University Mass Spectrometry.[8] |

Experimental Design: A Self-Validating Protocol for Metabolic Labeling

The following protocol provides a step-by-step workflow for a typical metabolic labeling experiment using spermine-d24 in cultured cells. The key to a self-validating system is the inclusion of proper controls, time-course analysis, and the use of a validated analytical method.

Detailed Step-by-Step Methodology

Objective: To quantify the uptake and retro-conversion of exogenous spermine in cultured cells.

Materials:

-

Cultured cells of interest (e.g., a cancer cell line known for high polyamine metabolism).

-

Complete cell culture medium.

-

Deuterated Spermine (Spermine-d24) stock solution (e.g., 10 mM in sterile water).

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

0.2 N Perchloric Acid (PCA), ice-cold.[15]

-

LC-MS grade solvents (water, acetonitrile, formic acid).

Protocol:

-

Cell Culture: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in ~80-90% confluency at the time of harvesting. Allow cells to attach and grow for 24 hours. Causality: This ensures cells are in a consistent, logarithmic growth phase before the experiment begins.

-

Tracer Introduction:

-

Prepare fresh culture medium containing the final desired concentration of Spermine-d24 (e.g., 10 µM). The optimal concentration should be determined empirically to ensure sufficient label incorporation without causing toxicity.

-

Aspirate the old medium from the cells and gently wash once with sterile PBS.

-

Add the Spermine-d24-containing medium to the cells. This is your T=0 time point for the labeling phase.

-

-

Time-Course Incubation: Incubate the cells for various durations (e.g., 2, 6, 12, 24 hours). Include a T=0 control plate where the labeling medium is added and then immediately removed and harvested. Causality: A time course is essential to determine the kinetics of uptake and conversion, rather than just an endpoint.

-

Harvesting:

-

At each time point, place the culture plate on ice.

-

Aspirate the labeling medium and wash the cell monolayer twice with 2 mL of ice-cold PBS. Causality: Washing with ice-cold PBS removes extracellular tracer and halts metabolic activity.

-

For one well per condition, trypsinize and count the cells to allow for normalization of metabolite data to cell number.

-

-

Metabolite Extraction:

-

Add 500 µL of ice-cold 0.2 N PCA to each well to lyse the cells.[15]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[15]

-

Centrifuge the lysate at >14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Causality: PCA efficiently precipitates proteins while keeping small, acid-soluble metabolites like polyamines in the supernatant.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new tube. This is your metabolite extract.

-

Dry the extract (e.g., using a vacuum concentrator).

-

Reconstitute the sample in a suitable volume of the initial LC mobile phase (e.g., 100 µL of 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

-

Inject the sample onto the LC-MS/MS system and acquire data using the pre-determined SRM transitions (see Table 1).

-

Data Interpretation: From Raw Numbers to Biological Insight

After acquiring the data, the primary outputs will be the peak areas for the endogenous (light) and deuterated (heavy) forms of spermine, spermidine, and putrescine.

Key Metrics to Calculate:

-

Absolute Quantification: Using a calibration curve made with known standards, convert the peak areas of both light and heavy analytes into absolute concentrations (e.g., pmol/10⁶ cells).

-

Fractional Enrichment (FE): This is a critical measure of flux. It represents the proportion of a metabolite pool that has become labeled.

-

FE (%) = [Concentration of Heavy Metabolite] / ([Concentration of Heavy Metabolite] + [Concentration of Light Metabolite]) * 100

-

By plotting the fractional enrichment of spermine, spermidine, and putrescine over time, you can directly visualize the rate of tracer uptake and its conversion through the catabolic pathway. A rapid increase in the FE of spermidine-d(x) and putrescine-d(x) would indicate high activity of the SMOX/SAT1-PAOX pathways.

Conclusion and Future Perspectives

The use of deuterated spermine in metabolic research provides a quantitative and dynamic view of polyamine metabolism that is unattainable with traditional methods. By combining stable isotope labeling with the analytical power of LC-MS/MS, researchers can precisely measure metabolic flux, offering direct insights into the biochemical events that underpin cellular physiology and disease.[5][16] This approach is invaluable for evaluating the efficacy of drugs that target polyamine metabolism, identifying novel regulatory mechanisms, and understanding how these critical molecules contribute to cellular health and pathology. As analytical technologies continue to advance, the application of such sophisticated tracer-based methods will undoubtedly deepen our understanding of the complex and vital roles of polyamines.

References

-

Title: The role of polyamine metabolism in cellular function and physiology Source: Journal of Biological Chemistry URL: [Link]

-

Title: Polyamines: Functions, Metabolism, and Role in Human Disease Management Source: Molecules URL: [Link]

-

Title: Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry Source: Journal of Chromatography A URL: [Link]

-

Title: Determination of Underivatized Polyamines: A Review of Analytical Methods and Applications Source: ResearchGate URL: [Link]

-

Title: Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease Source: Biomolecules URL: [Link]

-

Title: Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment Source: Molecules URL: [Link]

-

Title: Polyamines: Functions, Metabolism, and Role in Human Disease Management Source: ProQuest URL: [Link]

-

Title: The synthesis of deuterium-labeled spermine, N1-acetylspermine and N1-acetylspermidine Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes Source: Metabolites URL: [Link]

-

Title: The role of polyamine metabolism in cellular function and physiology Source: ResearchGate URL: [Link]

-

Title: Polyamine analysis by LC-MS Source: Methods in Molecular Biology URL: [Link]

-

Title: Polyamine Analysis by LC-MS Source: Springer Nature Experiments URL: [Link]

-

Title: Methods to study polyamine metabolism during osteogenesis Source: Methods in Cell Biology URL: [Link]

-

Title: Oral administration of deuterium-labelled polyamines to sucking rat pups: luminal uptake, metabolic fate and effects on gastrointestinal maturation Source: British Journal of Nutrition URL: [Link]

-

Title: Polyamine flux analysis by determination of heavy isotope incorporation from 13C, 15N-enriched amino acids into polyamines by LC-MS/MS Source: Analytical and Bioanalytical Chemistry URL: [Link]

-

Title: Gas chromatography mass spectrometry analysis of polyamines using deuterated analogs as internal standards Source: Biomedical Mass Spectrometry URL: [Link]

-

Title: Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics Source: Metabolites URL: [Link]

-

Title: Effect of Pd2Spermine on Mice Brain-Liver Axis Metabolism Assessed by NMR Metabolomics Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue Source: Stanford University Mass Spectrometry URL: [Link]

-

Title: LC/MS/MS chromatograms for eight polyamines in positive ESI. Source: ResearchGate URL: [Link]

-

Title: Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato Source: Frontiers in Plant Science URL: [Link]

-

Title: Proteomic and metabolomic analyses reveal the novel targets of spermine for alleviating diabetic cardiomyopathy in type II diabetic mice Source: Frontiers in Endocrinology URL: [Link]

-

Title: A general, versatile and divergent synthesis of selectively deuterated amines Source: Chemical Science URL: [Link]

-

Title: Application of Isotope Labeling Experiments and 13 C Flux Analysis to Enable Rational Pathway Engineering Source: Semantic Scholar URL: [Link]

-

Title: Effective Synthesis of Deuterated n-Octylamine and Its Analogues Source: EPJ Web of Conferences URL: [Link]

-

Title: Putrescene, spermidine and spermine measurement by HPLC and LC-MS/MS using derivatives. Source: Public Library of Science URL: [Link]

-

Title: Integrated Proteomics and Metabolomics Reveal Spermine Enhances Sperm Freezability via Antioxidant Pathways Source: Antioxidants URL: [Link]

-

Title: Global Metabolites Reprogramming Induced by Spermine Contributing to Salt Tolerance in Creeping Bentgrass Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Metabolic Regulation and Lipidomic Remodeling in Relation to Spermidine-induced Stress Tolerance to High Temperature in Plants Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Spermine-mediated metabolic homeostasis improves growth and stress tolerance in creeping bentgrass (Agrostis stolonifera) under water or high-temperature stress Source: Frontiers in Plant Science URL: [Link]

-

Title: Spermidine and spermine are enriched in whole blood of nona/centenarians Source: Rejuvenation Research URL: [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Polyamines: Functions, Metabolism, and Role in Human Disease Management - ProQuest [proquest.com]

- 8. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 9. mdpi.com [mdpi.com]

- 10. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyamine analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Polyamine flux analysis by determination of heavy isotope incorporation from 13C, 15N-enriched amino acids into polyamines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isotopic Labeling with Spermine-d24 in Quantitative Proteomics & Metabolomics

The following technical guide details the application of heavily deuterated spermine (Spermine-d24/d20) in quantitative molecular profiling.

Editorial Note on Nomenclature: While "Spermine-d24" is often requested or listed in catalog synthesis (referring to the fully deuterated salt form, e.g., Spermine·4HCl-d24), the molecule behaves as Spermine-d20 in aqueous biological buffers and LC-MS mobile phases due to the rapid exchange of the four N-bound deuterium atoms with solvent protons. This guide addresses the reagent as Spermine-d24 in the context of synthesis/sourcing, but as Spermine-d20 in the context of mass spectrometry detection, reflecting physical reality.

Executive Summary

Polyamines (putrescine, spermidine, and spermine) are critical polycations interacting with DNA, RNA, and phospholipids, regulating gene expression and cell proliferation. Dysregulation of the spermine metabolic axis is a hallmark of oncogenesis (e.g., colorectal, prostate cancer) and neurodegeneration.

In "Proteomics" and "Metabolomics" workflows, the accurate quantification of intracellular spermine is notoriously difficult due to its high polarity, low molecular weight, and stickiness to glass and plastic surfaces. Spermine-d24 (detected as d20) serves as the gold-standard Stable Isotope Dilution (SID) internal standard. Its high mass shift (+20 Da in solution) eliminates isotopic envelope overlap with endogenous spermine, preventing the "crosstalk" often seen with lighter labels (e.g., d4 or d8), thus ensuring absolute quantification accuracy in complex matrices like tumor lysates or plasma.

The Reagent: Spermine-d24 vs. Spermine-d20

To design a valid experiment, one must understand the isotopic stability of the reagent.

-

Chemical Structure:

-

The "d24" Label: In the fully deuterated salt form (Spermine·4HCl-d24), all 20 carbon-bound hydrogens and 4 nitrogen-bound hydrogens are deuterium.

-

The "d20" Detection: Upon dissolution in aqueous buffers (biological samples) or LC mobile phases (Water/Acetonitrile), the 4 N-bound deuteriums rapidly exchange with solvent protons (

).-

Result: The mass spectrometer detects the molecule with 20 deuteriums retained on the carbon backbone.

-

Mass Shift: The precursor ion

shifts from m/z 203.2 (Endogenous) to m/z 223.3 (Labeled).

-

Critical Insight: Do not set your Mass Spec method to look for the d24 mass (+24 Da). You will miss the peak. Target the +20 Da shift.

Biological Context: The Polyamine Flux

Understanding the metabolic position of spermine is essential for interpreting quantitative data. Spermine is the end-product of a pathway tightly regulated by Ornithine Decarboxylase (ODC1) and Spermine Synthase (SMS).

Figure 1: The Polyamine Biosynthetic Pathway.[1][2] Spermine is synthesized from Spermidine via Spermine Synthase (SMS).[2]

Experimental Protocol: Dansyl-Derivatization LC-MS/MS

Direct analysis of underivatized spermine is challenging due to poor retention on C18 columns. The industry standard is Dansylation , which adds hydrophobic groups to the amines, improving retention and ionization efficiency.

Reagents Required[3][4][5][6]

-

Internal Standard: Spermine-d24 (or d20) tetrahydrochloride.

-

Derivatizing Agent: Dansyl Chloride (10 mg/mL in Acetone).[3][4]

-

Buffer: Sodium Carbonate-Bicarbonate (0.2 M, pH 9.5).

-

Precipitation: 0.2 M Perchloric Acid (PCA) or 5% Trichloroacetic Acid (TCA).

Step-by-Step Workflow

Step 1: Sample Extraction & Spiking

-

Homogenization: Homogenize tissue (10-50 mg) or lyse cells in 0.2 M Perchloric Acid (PCA) . Acid is required to release polyamines bound to nucleic acids.

-

Internal Standard Addition: Add 10 pmol of Spermine-d24 (d20) to the lysate before centrifugation.

-

Why? Adding IS before clarification corrects for losses during protein precipitation and supernatant transfer.

-

-

Centrifugation: Spin at 13,000 x g for 10 min at 4°C. Collect supernatant.

Step 2: Derivatization (The Dansyl Reaction)[5]

-

Mix 50 µL Supernatant with 100 µL Carbonate Buffer (pH 9.5) .

-

Add 50 µL Dansyl Chloride solution .

-

Incubate: 60°C for 10–15 minutes (or 1 hour at room temp in the dark).

-

Quench: Add 25 µL Proline (100 mg/mL) to consume excess Dansyl-Cl.

Step 3: Cleanup (Liquid-Liquid Extraction)

-

Add 500 µL Toluene or Ethyl Acetate. Vortex vigorously for 1 minute.

-

Centrifuge to separate phases.

-

Transfer: Collect the upper organic layer (containing Dansyl-Spermine) to a fresh tube.

-

Dry: Evaporate to dryness under vacuum or nitrogen stream.

-

Reconstitute: Dissolve in 100 µL Acetonitrile/Water (50:50) for LC-MS.

Workflow Diagram

Figure 2: Stable Isotope Dilution (SID) Workflow for Polyamine Quantitation.

LC-MS/MS Parameters

The tetra-dansyl derivative is high molecular weight and hydrophobic.

-

Column: C18 Reverse Phase (e.g., Kinetex EVO C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 50% B to 100% B over 5–7 minutes. (Dansyl-polyamines elute late).

MRM Transitions (Multiple Reaction Monitoring)

The fragmentation usually yields the Dansyl moiety (m/z 170) or the specific amine fragment.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Note |

| Spermine (Endogenous) | 1135.5 | 170.1 | 35 | Tetra-dansyl-Spermine |

| 1135.5 | 361.2 | 30 | Specific fragment | |

| Spermine-d20 (IS) | 1155.6 | 170.1 | 35 | +20 Da Shift |

| 1155.6 | 381.3 | 30 | Specific fragment |

Note: Precursor masses are approximate for Tetra-dansyl derivatives (

Data Analysis & Quantification

To calculate the absolute concentration of Spermine in your sample:

Where

Why High-Order Labeling (d20/d24) Matters

Using Spermine-d4 or d8 often results in isotopic overlap. Natural Carbon-13 isotopes of endogenous spermine (M+1, M+2, M+3) can contribute signal to the internal standard channel if the mass difference is small.

-

d20/d24 Advantage: The +20 Da shift moves the IS completely clear of the endogenous isotopic envelope, allowing for high-sensitivity detection without background interference.

References

-

Mayr, C. M., & Schieberle, P. (2012). Development of stable isotope dilution assays for the simultaneous quantitation of biogenic amines and polyamines in foods by LC-MS/MS.[7][8] Journal of Agricultural and Food Chemistry. Link

-

Ducros, V., et al. (2009). Determination of dansylated polyamines in red blood cells by liquid chromatography-tandem mass spectrometry.[9][10] Analytical Biochemistry. Link

-

Häusler, R. A., et al. (2019). Type 2 Diabetes Is Associated with a Different Pattern of Serum Polyamines: A Case–Control Study from the PREDIMED-Plus Trial. Nutrients. Link

- Magnes, C., et al. (2014). A robust and accurate LC-MS/MS method for the quantification of polyamines in biological fluids. Journal of Chromatography B. (Contextual grounding for TCA extraction).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. fs.usda.gov [fs.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of stable isotope dilution assays for the simultaneous quantitation of biogenic amines and polyamines in foods by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of dansylated polyamines in red blood cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Physical and Chemical Characteristics of Deuterated Polyamines

Executive Summary

The strategic deuteration of polyamines—specifically putrescine, spermidine, and spermine—represents a high-value approach in medicinal chemistry and metabolic tracing. By exploiting the Deuterium Kinetic Isotope Effect (DKIE) , researchers can significantly modulate the metabolic stability of these ubiquitous cations without altering their steric pharmacophore or receptor binding affinity.

This guide details the physicochemical shifts induced by deuterium substitution (

The Physicochemical Basis of Deuteration

Atomic and Bond Level Differences

The substitution of protium (

-

Mass Increase: Deuterium (2.014 u) is approximately double the mass of protium (1.008 u). In a fully deuterated (perdeuterated) polyamine like spermine-d

, this results in a mass shift of +20 Da, easily resolvable by mass spectrometry. -

Bond Shortening: The C-D bond is shorter than the C-H bond (approx. 0.005 Å reduction). This results in a slightly smaller molar volume, though the effect on lipophilicity (

) is generally negligible ( -

Zero-Point Energy (ZPE) & Bond Strength: This is the critical parameter for drug design. The heavier mass of deuterium lowers the vibrational frequency of the C-D bond, reducing its Zero-Point Energy (ZPE).[1][2]

-

Result: The C-D bond dissociation energy (BDE) is approximately 1.2–1.5 kcal/mol (5–7.5 kJ/mol) higher than that of C-H.

-

Implication: Breaking a C-D bond requires more activation energy. If C-H bond cleavage is the rate-limiting step (RDS) in a metabolic reaction, deuteration will significantly slow that reaction.

-

Visualization: The Activation Energy Barrier

The following diagram illustrates why deuterated polyamines are more stable. The lower ZPE of the reactant (Deuterated Polyamine) increases the activation energy (

Figure 1: Comparative energy profile showing the increased activation energy required for C-D bond cleavage due to lower Zero-Point Energy (ZPE).

Metabolic Stability & Toxicity Mitigation

The Target Enzymes: SMOX and PAO

Polyamine catabolism is primarily driven by Spermine Oxidase (SMOX) and Polyamine Oxidase (PAO) .[3] Both enzymes utilize FAD to oxidize the carbon adjacent to the secondary amine (

-

Mechanism: The enzyme abstracts a hydride (or transfers an electron/proton) from the

-carbon. -

The Deuterium Advantage: By deuterating the

-carbons (specifically the-

Primary KIE (

): Typically ranges from 2 to 7 for C-H cleavage reactions. This means the degradation of deuterated spermine can be 2–7 times slower than natural spermine.

-

Reducing Acrolein Toxicity

A critical advantage of deuterated polyamines is the reduction of toxic byproducts.

-

SMOX Pathway: Oxidizes Spermine

Spermidine + 3-aminopropanal.[3] -

Spontaneous Elimination: 3-aminopropanal spontaneously deaminates to form Acrolein .[3]

-

Toxicity: Acrolein is a highly reactive unsaturated aldehyde that conjugates with cellular proteins (carbonyl stress) and DNA, contributing to oxidative damage in stroke and renal failure.

Hypothesis: Slowing the SMOX reaction via deuteration reduces the instantaneous concentration ("flux") of acrolein, mitigating cellular damage.

Figure 2: The catabolic pathway of spermine.[3][4] Deuteration at the

Analytical Characterization

Characterizing deuterated polyamines requires specific adjustments to standard spectroscopic methods.

NMR Spectroscopy[7][8][9]

-

H-NMR (Proton): The most immediate indicator of deuteration is the disappearance of signals. If you deuterate the

-

H-NMR (Deuterium): Used to confirm the presence of the isotope.[5][6] Note that

-

C-NMR: Carbon atoms directly attached to deuterium will show a septet splitting pattern (due to coupling with D, spin 1) and a slight upfield isotopic shift (

Mass Spectrometry (LC-MS/MS)

This is the primary tool for quantification in biological matrices.

-

Mass Shift: The precursor ion (M+H)

will shift by -

Fragmentation: In MS/MS (SRM/MRM mode), the product ions must be carefully selected. If the fragmentation involves the loss of a deuterated moiety, the mass shift in the fragment will differ from the precursor.

-

Retention Time: Deuterated isotopologues often elute slightly earlier than their protium counterparts on Reverse Phase (C18) columns due to slightly lower lipophilicity, though this effect is minimal with ion-pairing agents.

Experimental Protocol: Quantification in Biological Matrices

Objective: Quantify deuterated spermine (Spm-D) vs. endogenous spermine (Spm-H) in plasma using LC-MS/MS. Challenge: Polyamines are highly polar and do not retain on C18 columns without modification. Solution: Use of Heptafluorobutyric Acid (HFBA) as a volatile ion-pairing agent.[7]

Reagents & Preparation

-

Mobile Phase A: Water + 0.1% HFBA.

-

Mobile Phase B: Acetonitrile + 0.1% HFBA.

-

Internal Standard (IS): Use a

C-labeled polyamine or a structural analog (e.g., 1,7-diaminoheptane) to distinguish from the deuterated analyte.

Sample Extraction (Protein Precipitation)

-

Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

Add 20 µL of Internal Standard solution.

-

Add 150 µL of cold 6% Trichloroacetic Acid (TCA) to precipitate proteins and protonate polyamines.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to an autosampler vial.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

-

Gradient:

-

0-1 min: 95% A (Isocratic hold to load polar amines).

-

1-4 min: Ramp to 60% B.

-

4-5 min: Wash at 95% B.

-

-

Detection (SRM Transitions):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Note |

| Spermine ( | 203.2 | 112.1 | 25 | Loss of aminopropyl group |

| Spermine ( | 207.2 | 116.1 | 25 | Assumes D on terminal aminopropyl |

| Spermine ( | 211.2 | 120.1 | 25 | Assumes D on both ends |

Note: The specific transitions depend entirely on the position of the deuterium labels. You must verify fragmentation patterns during method development.

References

-

Pegg, A. E. (2013).[8] Toxicity of Polyamines and Their Metabolic Products. Chemical Research in Toxicology, 26(12), 1782–1800.[8] Link

-

Murray, Stewart, et al. (2014). The synthesis of deuterium-labeled spermine, N1-acetylspermine and N1-acetylspermidine.[9] Journal of Labelled Compounds and Radiopharmaceuticals, 57(1), 58-63. Link

-

Häkkinen, M. R., et al. (2013). Analysis of polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 947-948, 194-200. Link

-

Fitzpatrick, P. F. (2003). Mechanism of polyamine oxidase: kinetic mechanism, substrate specificity, and pH dependence.[8] Biochemistry, 42(4), 1008-1016. Link

-

Igarashi, K., & Kashiwagi, K. (2010). Modulation of cellular function by polyamines. The International Journal of Biochemistry & Cell Biology, 42(1), 39-51. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Correlation of polyamines, acrolein-conjugated lysine and polyamine metabolic enzyme levels with age in human liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Studies of the Yeast Polyamine Oxidase Fms1: Kinetic Mechanism, Substrate Specificity, and pH Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 7. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The synthesis of deuterium-labeled spermine, N1-acetylspermine and N1-acetylspermidine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 (CAS: 1219794-67-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 is the deuterated form of N,N'-Bis(3-aminopropyl)-1,3-propanediamine, a polyamine compound. The replacement of 24 hydrogen atoms with deuterium isotopes makes it an invaluable tool in metabolic research and quantitative analysis, particularly in mass spectrometry-based applications.[] Polyamines are crucial for cell growth, differentiation, and other physiological processes, and their dysregulation is implicated in various diseases.[2][3] This guide provides a comprehensive overview of the properties, synthesis, and applications of N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24, with a focus on its role as an internal standard in analytical methodologies.

Physicochemical Properties

The physicochemical properties of N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 are largely similar to its non-deuterated counterpart, with the primary difference being its molecular weight.

| Property | Value | Reference |

| CAS Number | 1219794-67-8 | [4] |

| Molecular Formula | C₉D₂₄N₄ | [4] |

| Molecular Weight | 212.46 g/mol | [4] |

| Appearance | Clear, slightly yellow liquid | [5] |

| Boiling Point | 98-103 °C at 1 mmHg (non-deuterated) | |

| Density | ~0.92 g/mL at 25 °C (non-deuterated) | |

| Refractive Index | ~1.491 at 20 °C (non-deuterated) | |

| Storage | Store at -20°C | [] |

Synthesis of N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24

A potential synthetic pathway is illustrated below:

Caption: A conceptual synthetic workflow for N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24.

This process would involve the Michael addition of deuterated ammonia to deuterated acrylonitrile to form a dicyano intermediate, which is then subjected to catalytic hydrogenation using deuterium gas to yield the final product.[6][7] The use of deuterated starting materials and deuterium gas ensures a high level of isotopic enrichment.

Applications in Research and Drug Development

The primary application of N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 is as an internal standard for the accurate quantification of its non-deuterated counterpart and other polyamines in biological matrices using isotope dilution mass spectrometry (IDMS).[8]

Role as an Internal Standard in LC-MS/MS Analysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, but be distinguishable by mass.[9] Deuterated standards like N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 are ideal for this purpose as their chemical and physical properties are nearly identical to the endogenous analyte, ensuring they behave similarly during sample preparation and chromatographic separation. This minimizes variability and improves the accuracy and precision of quantification.[10]

The workflow for using a deuterated internal standard in polyamine analysis is depicted below:

Caption: Workflow for polyamine quantification using a deuterated internal standard.

Experimental Protocol: Quantification of Polyamines in Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of N,N'-Bis(3-aminopropyl)-1,3-propanediamine in human plasma using its deuterated isotopologue as an internal standard.

1. Materials and Reagents:

-

Human plasma (K2-EDTA)

-

N,N'-Bis(3-aminopropyl)-1,3-propanediamine (analyte standard)

-

N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2. Preparation of Standards and Quality Controls:

-

Prepare stock solutions of the analyte and internal standard in methanol.

-

Create a series of calibration standards by spiking known concentrations of the analyte into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation:

-

To 100 µL of plasma, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Illustrative):

-

LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentrations of the analyte in the plasma samples and QCs by interpolating their peak area ratios from the calibration curve.

Metabolic Studies

Stable isotope-labeled compounds like N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 can also be used in metabolic flux analysis to trace the metabolic fate of polyamines in biological systems.[11] By introducing the labeled compound, researchers can track its incorporation into various metabolic pathways and identify its downstream metabolites, providing insights into polyamine metabolism and its role in health and disease.[12]

Safety and Handling

N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 should be handled with the same precautions as its non-deuterated counterpart. The non-deuterated form is classified as corrosive and can cause severe skin burns and eye damage.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 is a critical tool for researchers in the fields of metabolomics, drug development, and clinical diagnostics. Its use as an internal standard in LC-MS/MS assays allows for highly accurate and precise quantification of endogenous polyamines, contributing to a better understanding of their physiological and pathological roles. The methodologies outlined in this guide provide a foundation for the effective application of this valuable stable isotope-labeled compound in scientific research.

References

-

Bovalino, B. et al. (2014). In vivo investigation of homocysteine metabolism to polyamines by high-resolution accurate mass spectrometry and stable isotope labeling. Analytical Biochemistry, 457, 29-35. [Link]

-

D'Agostino, L. A. et al. (2017). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 1043, 153-160. [Link]

-

Gao, X. et al. (2015). Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Stanford University Mass Spectrometry. [Link]

-

Qmx Laboratories. N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24, neat. [Link]

-

Rist, M. et al. (2012). Development of stable isotope dilution assays for the simultaneous quantitation of biogenic amines and polyamines in foods by LC-MS/MS. Journal of Agricultural and Food Chemistry, 60(16), 4045-4052. [Link]

-

Teng, Q. et al. (2016). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 8(14), 1489-1503. [Link]

-

U.S. Environmental Protection Agency. 1,3-Propanediamine, N1,N3-bis(3-aminopropyl)-. [Link]

-

Wang, X. et al. (2021). Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease. International Journal of Molecular Sciences, 22(16), 8593. [Link]

- CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine.

- CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine.

-

Igarashi, K., & Kashiwagi, K. (2018). Polyamines: Metabolism and implications in human diseases. Journal of Biochemistry, 163(3), 161-169. [Link]

Sources

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Qmx Laboratories - N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24_1219794-67-8_0.05g [qmx.com]

- 5. N,N'-BIS(3-AMINOPROPYL)-1,3-PROPANEDIAMINE | 4605-14-5 [chemicalbook.com]

- 6. CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine - Google Patents [patents.google.com]

- 7. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]

- 8. Development of stable isotope dilution assays for the simultaneous quantitation of biogenic amines and polyamines in foods by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 11. In vivo investigation of homocysteine metabolism to polyamines by high-resolution accurate mass spectrometry and stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N,N'-Bis(3-aminopropyl)-1,3-propanediamine, 94% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to the Synthesis of Deuterium-Labeled Spermine for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of deuterium-labeled spermine, a critical tool for researchers in biochemistry, pharmacology, and drug development. Deuterated spermine serves as an invaluable probe for elucidating metabolic pathways, understanding enzyme kinetics, and acting as a robust internal standard for mass spectrometry-based quantification. This document details a field-proven synthetic protocol, explains the chemical principles underpinning the methodology, discusses analytical validation, and explores the key applications that drive the demand for this isotopically labeled molecule.

Introduction: The Rationale for Deuterium Labeling of Spermine

Polyamines, including spermine, are ubiquitous polycationic molecules essential for numerous cellular processes such as cell division, differentiation, and DNA stabilization.[1] Their metabolism is tightly regulated by a network of biosynthetic and catabolic enzymes. Dysregulation of polyamine homeostasis is implicated in various pathological states, most notably cancer, making the enzymes in this pathway attractive therapeutic targets.[2]

Stable isotope labeling, particularly with deuterium (²H), offers a powerful and non-radioactive method to trace the metabolic fate of spermine and to study the mechanisms of enzymes involved in its turnover, such as spermine oxidase (SMO) and spermidine/spermine N¹-acetyltransferase (SSAT).[2][3] The increased mass of deuterium-labeled spermine allows for its unambiguous detection by mass spectrometry (MS) against a background of endogenous, unlabeled spermine. Furthermore, the substitution of hydrogen with deuterium can alter the rate of bond cleavage (a phenomenon known as the kinetic isotope effect), providing profound insights into enzyme reaction mechanisms.[4][5]

This guide presents a robust and reproducible method for the synthesis of 1,1,3,3,10,10,12,12-²H₈-spermine, designed for researchers requiring a high-purity isotopic tracer for their studies.

Strategic Approach to Synthesis: A Multi-Step Pathway

The synthesis of symmetrically labeled ²H₈-spermine is efficiently achieved through the coupling of two deuterated building blocks. The overall strategy involves:

-

Preparation of an activated central butane core: A 1,4-butanediol is converted into a derivative with excellent leaving groups.

-

Synthesis of a protected, deuterated aminopropane unit: A commercially available deuterated diaminopropane is selectively protected to allow for controlled alkylation.

-

Nucleophilic substitution: The protected aminopropane displaces the leaving groups on the butane core to assemble the full, protected spermine backbone.

-

Deprotection: Removal of the protecting groups to yield the final deuterium-labeled spermine as a hydrochloride salt, which enhances stability and solubility.

This approach ensures precise placement of the deuterium labels and allows for high yields and purity.

Diagram of the Synthetic Strategy

Caption: Overall workflow for the synthesis of ²H₈-Spermine.

Detailed Experimental Protocol: Synthesis of 1,1,3,3,10,10,12,12-²H₈-Spermine

This protocol is adapted from the validated methodology described by Gawandi and Fitzpatrick.[2] All reagents should be of the highest purity available. Anhydrous solvents and inert atmosphere conditions are recommended where specified.

Materials and Reagents

| Reagent | Supplier | CAS Number |

| 1,4-Butanediol | Sigma-Aldrich | 110-63-4 |

| Methanesulfonyl Chloride (MsCl) | Sigma-Aldrich | 124-63-0 |

| Anhydrous Pyridine | Sigma-Aldrich | 110-86-1 |

| N¹-Boc-1,1,3,3-²H₄-1,3-diaminopropane | C/D/N Isotopes | 1189498-50-3 |

| Anhydrous Dichloromethane (DCM) | Sigma-Aldrich | 75-09-2 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Sigma-Aldrich | 24424-99-5 |

| Triethylamine (TEA) | Sigma-Aldrich | 121-44-8 |

| 4 M HCl in Dioxane | Sigma-Aldrich | 2999-63-5 |

| Ethyl Acetate (EtOAc) | Fisher Scientific | 141-78-6 |

| Hexanes | Fisher Scientific | 110-54-3 |

Step-by-Step Synthesis

-

To a solution of 1,4-butanediol (1.0 g, 11.1 mmol) in 10 mL of anhydrous pyridine in an ice bath, add methanesulfonyl chloride (2.8 g, 24.4 mmol, 2.2 eq) dropwise with stirring.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4 hours.

-

Pour the reaction mixture into 100 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a white solid.

-

Expert Insight (Causality): The hydroxyl groups of 1,4-butanediol are poor leaving groups for nucleophilic substitution. Methanesulfonyl chloride converts them into mesylates (-OMs), which are excellent leaving groups due to the ability of the sulfonate group to stabilize a negative charge through resonance.[6][7] Pyridine acts as a base to neutralize the HCl byproduct of the reaction.

-

In a sealed vial, dissolve 1,4-dimethanesulfonoxybutane (11 ) (0.172 g, 0.7 mmol) and N¹-Boc-1,1,3,3-²H₄-1,3-diaminopropane (12 ) (0.249 g, 1.4 mmol, 2.0 eq) in 4 mL of anhydrous dichloromethane.

-

Heat the reaction mixture to 50°C and stir for 5 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash silica gel chromatography using a hexane-ethyl acetate gradient (e.g., 9:1) to afford the di-Boc protected ²H₈-spermine as a colorless oil.[2]

-

Expert Insight (Causality): This is a classic Sₙ2 reaction where the primary amine of the deuterated building block acts as the nucleophile, attacking the electrophilic carbon of the butane core and displacing the mesylate leaving group. Using two equivalents of the aminopropane derivative ensures the symmetrical dialkylation of the butane core. The Boc (tert-butoxycarbonyl) group is crucial here; it protects one of the primary amines on the deuterated starting material, preventing polymerization and directing the alkylation to the desired site.[8]

-

Dissolve the purified protected spermine (13 ) (0.254 g, 0.62 mmol) in 5 mL of dioxane.

-

Add 10 mL of 4 M HCl in dioxane and stir the mixture at room temperature for 5 hours.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the resulting sticky residue in 20 mL of distilled water and wash with diethyl ether (3 x 10 mL) to remove any organic impurities.

-

Lyophilize the aqueous layer to obtain the final product, ²H₈-spermine tetrahydrochloride, as a white hygroscopic solid.[2]

-

Expert Insight (Causality): The Boc group is acid-labile. Under strong acidic conditions (4M HCl), the carbonyl oxygen of the Boc group is protonated.[9] This initiates a fragmentation cascade, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[8] The final product is isolated as a hydrochloride salt, which improves its stability and handling properties.

Alternative Synthetic Strategy: Solid-Phase Synthesis